molecular formula C14H14N2O5 B11835837 (S)-2-(1H-Indole-3-carboxamido)pentanedioic acid

(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid

Cat. No.: B11835837
M. Wt: 290.27 g/mol
InChI Key: RYVXDWPGHDPCHJ-NSHDSACASA-N
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Description

(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is a compound that features an indole ring, which is a common structural motif in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, making it a significant target in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the cyclization of substituted anilines with cyclic or acyclic ketones .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed reactions can facilitate the formation of indole rings from aniline derivatives . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit a range of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-(1H-Indole-3-carboxamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives can act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(1H-Indole-3-carboxamido)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the carboxamido and pentanedioic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-(1H-indole-3-carbonylamino)pentanedioic acid

InChI

InChI=1S/C14H14N2O5/c17-12(18)6-5-11(14(20)21)16-13(19)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1

InChI Key

RYVXDWPGHDPCHJ-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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